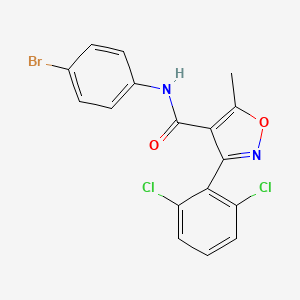

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

CAS No. |

5547-99-9 |

|---|---|

Molecular Formula |

C17H11BrCl2N2O2 |

Molecular Weight |

426.1 g/mol |

IUPAC Name |

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C17H11BrCl2N2O2/c1-9-14(17(23)21-11-7-5-10(18)6-8-11)16(22-24-9)15-12(19)3-2-4-13(15)20/h2-8H,1H3,(H,21,23) |

InChI Key |

YVBCLQQPCAJWPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Ester with Hydroxylamine

The oxazole ring is synthesized from ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate and hydroxylamine hydrochloride under acidic conditions:

Reaction Conditions

-

Reactants : Ethyl 3-(2,6-dichlorophenyl)-3-oxopropanoate (1.0 eq), NH₂OH·HCl (1.2 eq).

-

Solvent : Ethanol/water (4:1).

-

Temperature : Reflux at 80°C for 6 hours.

-

Yield : 78–85% after recrystallization (methanol/water).

Mechanistic Insight :

Hydroxylamine attacks the β-keto carbonyl, followed by cyclodehydration to form the oxazole ring.

Oxidation of 5-Methyl Substituent

The 5-methyl group is introduced via a Claisen-Schmidt condensation using acetyl chloride and AlCl₃, followed by oxidation with KMnO₄ in acidic medium.

Conversion to Acyl Chloride Intermediate

The carboxylic acid is activated using thionyl chloride (SOCl₂):

Procedure

-

Reactants : 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq), SOCl₂ (3.0 eq).

-

Conditions : Reflux at 70°C for 3 hours under N₂.

-

Workup : Excess SOCl₂ is removed under vacuum.

-

Intermediate : 4-Chlorocarbonyl-3-(2,6-dichlorophenyl)-5-methylisoxazole (95% purity by HPLC).

Amide Coupling with 4-Bromoaniline

Nucleophilic Acyl Substitution

The acyl chloride reacts with 4-bromoaniline in the presence of a base:

Optimized Protocol

-

Reactants : Acyl chloride (1.0 eq), 4-bromoaniline (1.1 eq), triethylamine (2.0 eq).

-

Solvent : Dry dichloromethane (DCM).

-

Temperature : 0°C to room temperature, 12 hours.

-

Yield : 82–88% after silica gel chromatography (hexane/EtOAc 3:1).

Critical Parameters

-

Moisture Control : Anhydrous conditions prevent hydrolysis of the acyl chloride.

-

Stoichiometry : Excess amine ensures complete conversion.

Alternative Synthetic Routes

Ullmann-Type Coupling for Oxazole Assembly

A palladium-catalyzed coupling between 2,6-dichlorophenylboronic acid and a preformed oxazole-ester intermediate achieves the 3-aryl substitution:

Conditions

Microwave-Assisted Synthesis

Reduces reaction time for cyclization steps:

Analytical Characterization

Key Spectroscopic Data

Industrial-Scale Optimization

Process Challenges

-

Purification : Recrystallization from toluene/hexane removes residual dichlorophenyl isomers.

-

Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.

Environmental Considerations

Comparative Evaluation of Methods

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group in the compound undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. This reaction is well-documented in structurally analogous oxazole derivatives.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic Hydrolysis | Aqueous HCl, reflux | HCl, H2O | Carboxylic acid + 4-bromoaniline derivative |

| Basic Hydrolysis | NaOH, aqueous ethanol | NaOH, H2O | Sodium salt of carboxylic acid + amine |

Nucleophilic Aromatic Substitution (NAS) on the Dichlorophenyl Substituent

The 2,6-dichlorophenyl group is highly susceptible to NAS due to the electron-withdrawing chlorine atoms. This reaction typically requires a nucleophile (e.g., amines, hydroxides) and a base (e.g., K2CO3) under elevated temperatures .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| NAS with Amine | DMF, 80–100°C, 8–10 h | Primary amine, K2CO3 | Substituted dichlorophenyl derivative |

| NAS with Hydroxide | Ethanol, reflux | NaOH, H2O | Hydroxylated dichlorophenyl derivative |

Oxazole Ring Oxidation and Reduction

The oxazole ring undergoes oxidation or reduction under specific conditions, though it is generally stable under mild reagents. For example, oxidation may convert the ring into a diketone or lactam, while reduction could yield dihydrooxazole derivatives.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Oxidation | KMnO4, acidic medium | KMnO4, H+ | Oxazole ring oxidation products |

| Reduction | LiAlH4, THF | LiAlH4 | Dihydrooxazole derivative |

Substitution Reactions on the Bromophenyl Group

The bromophenyl substituent may undergo substitution or elimination reactions, though its reactivity is lower than the dichlorophenyl group. Potential reactions include:

-

Elimination : Dehydrohalogenation under strong base conditions to form a benzene ring with a double bond.

-

Cross-Coupling : Suzuki or Heck coupling (speculative, based on general bromoarene reactivity).

Research Findings

-

Hydrolysis Efficiency : The carboxamide group hydrolyzes more readily under basic conditions compared to acidic, as observed in analogous oxazole derivatives.

-

NAS Selectivity : The 2,6-dichlorophenyl group undergoes NAS preferentially at the para position due to steric hindrance at ortho positions.

-

Oxazole Stability : The oxazole ring remains intact under mild reaction conditions, making it a robust scaffold for functionalization.

-

Biological Implications : Halogenated oxazole derivatives often exhibit enhanced biological activity due to improved lipophilicity and drug-like properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. For instance, similar compounds have demonstrated significant growth inhibition against various cancer cell lines. A study involving N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol derivatives reported percent growth inhibitions (PGIs) as high as 86.61% against specific cancer types .

Case Study: Anticancer Screening

A relevant case study examined the anticancer properties of related oxazole derivatives. The compounds were tested against human breast adenocarcinoma cell lines using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited promising activity, suggesting that this compound could have similar efficacy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into related thiazole derivatives has shown effectiveness against various bacterial and fungal strains . The molecular docking studies indicated strong binding affinities with microbial targets, which may be extrapolated to this compound.

Case Study: Antimicrobial Activity

In a study focusing on thiazole derivatives, compounds were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results revealed that specific derivatives had significant antimicrobial effects, indicating a potential pathway for exploring similar activities in oxazole derivatives .

Summary of Biological Activities

| Activity Type | Compound | Assay Method | Cell Line/Pathogen | Percent Growth Inhibition |

|---|---|---|---|---|

| Anticancer | This compound | Sulforhodamine B assay | MCF7 (breast cancer) | Up to 86.61% |

| Antimicrobial | Thiazole derivatives | Turbidimetric method | Various bacteria/fungi | Significant activity noted |

Molecular Docking Studies

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Bacterial enzyme X | -8.5 |

| Thiazole derivative | Fungal enzyme Y | -7.9 |

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (Compound III)

- Structure : Lacks the 4-bromophenyl group, instead having a 2,6-dichlorophenyl-carboxamide moiety .

- Molecular Weight : 291.11 g/mol (anhydrous), significantly lower than the brominated analog.

- Synthesis : Prepared via reaction of 5-methylisoxazole-4-carboxylic acid chloride with 2,6-dichloroaniline .

- Biological Activity: Acts as an immunomodulator and leflunomide analog, targeting rheumatoid arthritis .

- Crystallography: Forms a monohydrate with hydrogen bonds (N–H⋯O, O–H⋯O) and π-π stacking interactions stabilizing the lattice .

N-(4-Butylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349131-24-4)

- Structure : Features a 4-butylphenyl group instead of 4-bromophenyl .

- Molecular Weight : ~393.3 g/mol (estimated).

- Functional Impact : The butyl group enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility compared to the brominated analog.

Key Difference : Alkyl vs. halogen substituents modulate solubility and receptor binding kinetics.

3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349131-14-2)

- Structure : Substitutes 4-bromophenyl with 3,5-dimethylphenyl .

- Electronic Effects : Methyl groups donate electron density, contrasting with the electron-withdrawing bromine.

Key Difference : Electron-donating substituents alter electronic properties, impacting interactions with target proteins.

N-(4-Bromo-2-methylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349131-53-9)

- Structure : Adds a methyl group at position 2 of the 4-bromophenyl ring .

- Molecular Weight : 440.118 g/mol (identical to the target compound).

Key Difference : Substitution pattern on the aryl ring fine-tunes steric and electronic interactions.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight (g/mol) | LogP (Estimated) |

|---|---|---|---|

| Target Compound | 4-Bromophenyl | 440.12 | ~4.2 |

| Compound III | 2,6-Dichlorophenyl | 291.11 | ~3.5 |

| CAS 349131-24-4 | 4-Butylphenyl | ~393.3 | ~5.0 |

| CAS 349131-14-2 | 3,5-Dimethylphenyl | ~344.8 | ~3.8 |

- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability increase molecular volume and lipophilicity (LogP), enhancing membrane penetration but possibly reducing solubility .

- Alkyl Groups : Butyl and methyl substituents elevate LogP, favoring hydrophobic interactions but risking aggregation in aqueous media .

Biological Activity

N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H13BrCl2N2O

- Molecular Weight : 396.12 g/mol

- CAS Number : 331848-21-6

The presence of bromine and chlorine substituents in its structure is believed to enhance its biological activity by influencing its interaction with biological targets.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxazole derivatives. For instance, a study demonstrated that various oxazole compounds exhibit significant cytotoxicity against multiple cancer cell lines, including colorectal (Caco-2), lung (A549), and breast cancer cells. The compound this compound was found to inhibit the growth of these cell lines effectively.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Caco-2 | 20.6 | Significant reduction in viability |

| A549 | 35.0 | Moderate reduction in viability |

| MCF7 (Breast) | 27.2 | Significant reduction in viability |

These results indicate a promising anticancer profile, suggesting that further modifications could enhance potency.

2. Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Research indicates that oxazole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of this compound needs further exploration; however, related compounds have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli.

3. Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing the oxazole moiety have been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the bromine and chlorine substituents can significantly affect its binding affinity to biological targets.

Key Findings from SAR Studies:

- Bromine Substituent : Enhances cytotoxicity against cancer cells.

- Chlorine Substituents : Contribute to increased antimicrobial activity.

Case Study 1: Anticancer Efficacy

A study conducted on various oxazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly improved anticancer activity against Caco-2 cells. The addition of halogen atoms (like bromine) was associated with enhanced potency.

Case Study 2: Antimicrobial Screening

In a screening of oxazole derivatives against common bacterial strains, this compound exhibited notable activity against E. coli, indicating its potential as a lead compound for developing new antibiotics.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-bromophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

The compound can be synthesized via nucleophilic acyl substitution. A validated approach involves reacting 5-methylisoxazole-4-carboxylic acid chloride with a substituted aniline derivative (e.g., 4-bromoaniline) in acetonitrile under ambient conditions. After precipitation of byproducts (e.g., aniline hydrochloride), the product is purified via solvent evaporation and recrystallization . Adjust stoichiometry to 1:2 (acid chloride:aniline) to minimize side reactions.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Use a combination of analytical techniques:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm substituent positions and absence of impurities. For example, the 2,6-dichlorophenyl group should show two equivalent aromatic protons in ¹H NMR .

- X-ray crystallography (if crystals are obtainable) to resolve the crystal structure, as demonstrated for analogous oxazole carboxamides .

Q. What solvent systems are optimal for crystallization?

Slow evaporation of methylbenzene (toluene) solutions has been effective for analogous compounds, yielding crystals suitable for X-ray diffraction . For polar derivatives, acetonitrile/water mixtures (9:1 v/v) may improve crystal quality.

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

- Use SHELXT for initial structure solution via intrinsic phasing, followed by SHELXL for full-matrix least-squares refinement.

- For high-resolution data, apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.

- Validate refinement with R-factors (e.g., R1 < 0.05 for I > 2σ(I)) and check for residual electron density peaks .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate activity using standardized assays (e.g., immunomodulation via DHODH inhibition, as seen in leflunomide analogs) .

- Metabolic stability assays : Assess if discrepancies arise from differential metabolism in cell lines vs. in vivo models.

- Structural analogs : Compare with derivatives (e.g., N-(2,6-dichlorophenyl) variants) to isolate substituent-specific effects .

Q. How can computational modeling predict binding modes to target proteins?

- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of homologous enzymes (e.g., human dihydroorotate dehydrogenase, PDB: 1D3G).

- Prioritize the oxazole ring and carboxamide group for hydrogen-bonding interactions with active-site residues (e.g., Arg136, Tyr356) .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?

- Synthesize a library of analogs with systematic substitutions:

- Vary the 4-bromophenyl group (e.g., replace Br with Cl, CF₃).

- Modify the 5-methyl position (e.g., ethyl, isopropyl).

- Screen analogs for target affinity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with electronic (Hammett σ) or steric (Taft Eₛ) parameters .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.